molecular formula C18H14ClN3O B2370113 N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide CAS No. 339101-43-8

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide

Cat. No.: B2370113
CAS No.: 339101-43-8
M. Wt: 323.78
InChI Key: NESPFZGOQLAAAK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide is a synthetic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including g-protein-coupled receptors .

Mode of Action

It’s known that indazole derivatives can exhibit antimicrobial and anti-inflammatory activities . They can inhibit the growth of various pathogens, including protozoa and yeasts . Furthermore, some indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

Indazole derivatives are known to possess various biological activities, suggesting they have suitable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound has been found to exhibit antiprotozoal activity and, in most cases, is more potent than the reference drug metronidazole . For instance, one of the indazole derivatives was found to be 12.8 times more active than metronidazole against G. intestinalis . Furthermore, two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Action Environment

It’s known that the biological activity of indazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with a suitable indazole precursor under specific reaction conditions. One common method involves the Fischer indole synthesis, where the reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indazole derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

N-(4-chlorophenyl)-4,5-dihydrobenzo[g]indazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-14-7-9-15(10-8-14)20-18(23)22-11-13-6-5-12-3-1-2-4-16(12)17(13)21-22/h1-4,7-11H,5-6H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESPFZGOQLAAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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